molecular formula C9H8BrN3 B6228650 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1368049-50-6

3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B6228650
CAS No.: 1368049-50-6
M. Wt: 238.08 g/mol
InChI Key: IOFYWMKFWQUIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine ( 1368049-50-6) is a high-value heteroaromatic building block with the molecular formula C9H8BrN3 and a molecular weight of 238.08 . This compound features a pyridine ring linked to a 1-methyl-1H-imidazole group, with a bromine atom at the 3-position of the pyridine ring. The bromine substituent makes this molecule an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a pivotal method for constructing carbon-carbon bonds in advanced synthetic chemistry . As a result, it is primarily used in pharmaceutical research and development as a key intermediate in the synthesis of more complex molecules. Researchers employ this compound in exploring potential therapeutic agents, given that pyridine and imidazole derivatives are common motifs in medicinal chemistry and are frequently investigated for various biological activities . The product is supplied with a stated purity and is accompanied by a safety data sheet. Handle with appropriate personal protective equipment in a well-ventilated area. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1368049-50-6

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(1-methylimidazol-2-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-3-2-12-9(13)7-4-8(10)6-11-5-7/h2-6H,1H3

InChI Key

IOFYWMKFWQUIGH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CN=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-chloropyridine with 1-methylimidazole under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis
3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine atom allows for versatile substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where specific molecular modifications can lead to enhanced efficacy or selectivity .

Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science, where they can exhibit unique electronic and optical properties.

Biological Research Applications

Antimicrobial and Antifungal Properties
Research indicates that 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine possesses antimicrobial and antifungal activities. Its imidazole moiety is known to interact with biological targets, potentially inhibiting the growth of various pathogens. Studies have shown that compounds with similar structures can disrupt cellular functions in microorganisms, making this compound a candidate for further exploration in drug development against resistant strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent. For instance, treatment with varying concentrations showed significant reductions in cell viability at higher doses:

Concentration (μM)Cell Viability (%)
0100
1075
2050
4025

These results highlight the compound's ability to inhibit cancer cell proliferation.

Applications in Drug Development

Given its diverse biological activities, 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is being explored as a lead compound for drug development:

Antimicrobial Agents
The compound's ability to target resistant bacterial strains positions it as a promising candidate for developing new antimicrobial therapies.

Antifungal Treatments
Its efficacy against fungal infections makes it relevant for treating conditions prevalent among immunocompromised individuals.

Cancer Therapeutics
The ongoing research aims to optimize its pharmacological profile while minimizing side effects, focusing on its potential as an inhibitor for specific cancer pathways .

Mechanism of Action

The mechanism of action of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their substituents, synthesis methods, and applications:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine (Target) Pyridine - Br at C3
- 1-Methylimidazol-2-yl at C5
Likely SNAr or cross-coupling (hypothesized) Potential kinase inhibition; fluorescent derivatives
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine - 1-Methylimidazol-2-yl at C4
- Aniline at C2′
SNAr with 4-phenylenediamine Fluorescent material; antimicrobial applications
5-Bromo-2-(1H-imidazol-2-yl)pyridine Pyridine - Br at C5
- Imidazol-2-yl at C2
Unspecified Structural isomer; altered electronic properties
3-Bromo-5-phenylisothiazolo[4,3-b]pyridine Isothiazolo[4,3-b]pyridine - Br at C3
- Phenyl at C5
Amination followed by flash chromatography Antiviral research (dengue virus inhibitors)
3-Bromo-5-(pyrrolidin-2-yl)pyridine Pyridine - Br at C3
- Pyrrolidin-2-yl at C5
Unspecified Enhanced basicity; flexible side chain for drug design
(S)-1,3-Dimethyl-5-(1-((1-(tetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)methyl)-1H-benzimidazol-2-yl)pyridin-2(1H)-one (32) Pyridinone - Benzimidazole at C5
- Tetrahydro-2H-pyran-4-carbonyl-piperidine side chain
HATU/DIPEA-mediated coupling Kinase inhibition (AAK1/GAK targets)

Key Comparative Analysis

Substituent Effects
  • Bromine Position : The target compound’s bromine at C3 vs. C5 in ’s analogue alters steric accessibility and electronic distribution. For example, C3 bromine may favor electrophilic substitution at C5, whereas C5 bromine could deactivate the ring differently .
  • Heterocycle Type : Imidazole (target) vs. isothiazole () or benzimidazole () impacts hydrogen-bonding capacity and aromaticity. Isothiazole’s sulfur atom may enhance metabolic stability but reduce solubility compared to imidazole .

Challenges and Opportunities

  • Positional Isomerism : The target’s C3 bromine vs. C5 bromine in may lead to divergent reactivity in further derivatization, necessitating regioselective optimization.
  • Scalability : ’s multi-step synthesis (e.g., compound 32) highlights challenges in scaling imidazole-pyridine hybrids, whereas the target’s simpler structure may offer synthetic advantages .

Biological Activity

3-Bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a brominated pyridine moiety fused with an imidazole ring , which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic nature, facilitating interactions with various biological targets.

The biological activity of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. This interaction is critical in modulating enzyme activities and potentially inhibiting pathological processes.

Antimicrobial Activity

Research indicates that 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . The compound's halogenated structure plays a crucial role in its antimicrobial efficacy, with studies suggesting that the presence of bromine enhances activity compared to non-halogenated analogs.

Anticancer Properties

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential . It has demonstrated cytotoxicity against several cancer cell lines, including breast cancer cells. In vitro assays revealed that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) below 150 μM, indicating substantial anticancer activity . The mechanism behind this activity may involve the inhibition of key signaling pathways essential for cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
5-(1H-imidazol-2-yl)pyridineLacks bromine atomLess reactive in substitution reactions
3-chloro-5-(1H-imidazol-2-yl)pyridineContains chlorine instead of bromineDifferent reactivity profile
3-iodo-5-(1H-imidazol-2-yl)pyridineContains iodineVariations in electronic properties

The presence of bromine in 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine enhances its reactivity compared to these analogs, contributing to its distinct biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, finding that those containing halogen substitutions exhibited superior activity against pathogenic bacteria .
  • Cytotoxicity Assays : In a cytotoxicity assessment using HeLa cells, compounds derived from imidazo[1,2-a]pyridine structures showed significant inhibition of cell viability at concentrations as low as 50 μM .
  • Mechanistic Insights : Investigations into the mechanisms revealed that the imidazole moiety can bind to cytochrome P450 enzymes, potentially inhibiting their activity and influencing drug metabolism.

Q & A

Q. What are the primary synthetic routes for 3-bromo-5-(1-methyl-1H-imidazol-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) .

  • Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between brominated pyridine derivatives and imidazole-containing boronic acids. Optimized conditions include Pd(PPh₃)₄ as a catalyst, a base (e.g., K₂CO₃), and a solvent like DMF or THF at 80–100°C .
  • SNAr : Bromine on pyridine acts as a leaving group, reacting with pre-synthesized imidazole nucleophiles under basic conditions (e.g., NaH in DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, the imidazole proton signals appear at δ 7.2–7.5 ppm .
  • HPLC : Ensures purity (>95%) by monitoring reaction progress and isolating intermediates .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures, especially for verifying imidazole-pyridine connectivity .

Q. What are the compound’s key structural features influencing reactivity?

  • The electron-deficient pyridine ring directs electrophilic substitutions to the meta position.
  • The imidazole moiety participates in hydrogen bonding and π-π stacking, relevant in ligand-receptor studies .
  • Bromine serves as a synthetic handle for further functionalization (e.g., cross-coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of this compound?

  • Catalyst Screening : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems .
  • Solvent Effects : Dioxane improves coupling efficiency over DMF due to better ligand solubility .
  • Temperature Control : Gradual heating (60°C → 100°C) minimizes side reactions like debromination .

Q. How do researchers resolve spectral contradictions in ¹H NMR analysis?

  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals from imidazole and pyridine protons .
  • Variable-Temperature NMR : Reduces signal broadening caused by restricted rotation in the imidazole ring .

Q. What strategies address low yields in SNAr reactions with bulky imidazole nucleophiles?

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Directed Metalation : Use LiTMP to deprotonate imidazole, enhancing nucleophilicity .

Q. What biological targets are plausible for this compound?

  • Kinase Inhibition : The imidazole-pyridine scaffold mimics ATP-binding motifs in kinases (e.g., JAK2) .
  • Antimicrobial Activity : Imidazole’s metal-coordinating properties disrupt microbial metalloenzymes .

Q. How is crystallographic data validated for polymorphic forms?

  • SHELXL Refinement : Detects twinning or disorder using R-factor convergence and electron density maps .
  • Powder XRD : Correlates experimental patterns with single-crystal data to identify polymorphs .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to troubleshoot?

  • Purification Methods : Recrystallization (ethanol/water) vs. column chromatography may yield different polymorphs .
  • DSC Analysis : Confirms phase transitions or decomposition before melting .

Q. Conflicting biological activity data across studies: Possible causes?

  • Solubility Variability : Use DMSO stock solutions with <0.1% water to prevent aggregation .
  • Assay Conditions : pH-dependent protonation of imidazole (pKa ~6.9) alters binding affinity .

Methodological Recommendations

  • Synthetic Protocols : Include inert atmosphere (N₂/Ar) to prevent Pd catalyst oxidation .
  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for comparative analysis .
  • Biological Testing : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to rationalize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.